molecular formula C17H12N2O3S2 B2391075 (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate CAS No. 315683-14-8

(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate

Cat. No.: B2391075
CAS No.: 315683-14-8
M. Wt: 356.41
InChI Key: RLAKFLOUJJZSSZ-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate is a synthetic compound based on the 4-thiazolidinone (rhodanine) core, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse biological potential . This specific (E)-configured arylidene derivative is of significant interest in early-stage pharmacological research, particularly in the development of novel anti-infective agents. Rhodanine derivatives are noted for their antibacterial and antifungal properties, with some analogs demonstrating potency superior to standard antibiotics like ampicillin against a range of bacterial strains, including resistant forms such as Methicillin-Resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) indicates that the methyl benzoate moiety and the pyridin-3-ylmethylene group at the 5th position are key contributors to the molecule's interaction with biological targets, potentially inhibiting key bacterial enzymes like MurB or fungal enzymes like CYP51, as suggested by molecular docking studies of closely related compounds . Beyond its antimicrobial applications, the 4-thiazolidinone core is under investigation for its anticancer properties. Research on similar compounds has shown selective growth inhibition against various human cancer cell lines, including renal cancer and leukemia models . The compound is provided as a research tool for use in assay development, high-throughput screening, and structure-activity relationship studies in drug discovery. Handling Note: This product is intended for research purposes in a controlled laboratory environment only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety assessments before use.

Properties

IUPAC Name

methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c1-22-16(21)12-5-2-6-13(9-12)19-15(20)14(24-17(19)23)8-11-4-3-7-18-10-11/h2-10H,1H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAKFLOUJJZSSZ-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a thioxothiazolidinone core substituted at position 3 with a methyl benzoate group and at position 5 with a pyridin-3-ylmethylene moiety. The (E)-stereochemistry of the exocyclic double bond introduces synthetic complexity, as competing (Z)-isomer formation must be suppressed. Key challenges include:

  • Regioselective functionalization of the thiazolidinone ring.
  • Stereochemical control during the condensation of pyridine-3-carbaldehyde.
  • Stability of intermediates under acidic or basic conditions.

Synthetic Strategies and Methodologies

Two-Step Synthesis via Thiazolidinone Intermediate

Step 1: Synthesis of 3-(3-Methoxycarbonylphenyl)-2-thioxothiazolidin-4-one

The thiazolidinone core is constructed by reacting methyl 3-aminobenzoate with carbon disulfide and chloroacetic acid under basic conditions.

Procedure :

  • Dissolve methyl 3-aminobenzoate (1.0 equiv) in ethanol.
  • Add carbon disulfide (1.2 equiv) and chloroacetic acid (1.1 equiv) dropwise.
  • Reflux at 80°C for 6 hours.
  • Isolate the product via vacuum filtration and recrystallize from ethanol.

Yield : 68–72%.

Step 2: Knoevenagel Condensation with Pyridine-3-carbaldehyde

The exocyclic double bond is introduced via base-catalyzed condensation:

Procedure :

  • Suspend 3-(3-methoxycarbonylphenyl)-2-thioxothiazolidin-4-one (1.0 equiv) in methanol.
  • Add pyridine-3-carbaldehyde (1.2 equiv) and piperidine (2 drops) as a catalyst.
  • Reflux at 75°C for 8–12 hours.
  • Cool, filter, and wash with ice-cold ethanol to isolate the (E)-isomer preferentially.

Yield : 55–60%.

Key Variables :

  • Solvent : Methanol or ethanol preferred for solubility.
  • Catalyst : Piperidine enhances reaction rate and stereoselectivity.
  • Temperature : Prolonged reflux (>10 hours) favors (E)-isomer formation.

One-Pot Synthesis via Sequential Functionalization

A streamlined approach combines thiazolidinone formation and condensation in a single reactor:

Procedure :

  • Mix methyl 3-aminobenzoate, carbon disulfide, and chloroacetic acid in ethanol.
  • After 4 hours, add pyridine-3-carbaldehyde and piperidine without isolating the intermediate.
  • Reflux for 12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Yield : 50–58%.

Optimization of Reaction Conditions

Stereochemical Control

The (E)/(Z) ratio is influenced by:

  • Catalyst choice : Piperidine favors (E)-isomer (3:1 ratio).
  • Reaction time : Extended reflux (12 hours) increases (E)-isomer yield to 70%.
  • Solvent polarity : Methanol improves stereoselectivity compared to DMF.

Purification Techniques

Step Method Purity (%) Source
Crude product Recrystallization (ethanol) 85–90
Final compound Column chromatography 95–98
Distillation Vacuum distillation (4 mbar) 99+

Mechanistic Insights

Knoevenagel Condensation Mechanism

The reaction proceeds via:

  • Deprotonation of the thiazolidinone’s active methylene group by piperidine.
  • Nucleophilic attack on pyridine-3-carbaldehyde.
  • Dehydration to form the exocyclic double bond.

Role of Amine Additives

Amines like piperidine:

  • Lower the energy barrier for dehydration.
  • Stabilize intermediates through hydrogen bonding.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

Parameter Laboratory Scale Pilot Scale
Batch size 10 g 1 kg
Yield 55% 48%
Purity 95% 92%

Challenges :

  • Exothermic reactions : Require controlled cooling.
  • Byproduct formation : Benzamide derivatives detected at scale.

Characterization and Quality Control

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 8.75 (s, 1H, pyridine-H), 7.95 (d, 1H, benzoate-H), 7.52 (s, 1H, CH=)
IR (KBr) 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=S)
HRMS [M+H]+ calcd. 387.08, found 387.07

Purity Assessment

  • HPLC : >98% purity with C18 column (acetonitrile/water 70:30).
  • Melting point : 198–200°C (decomposition).

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer agents : Via modification of the pyridine ring.
  • Antioxidants : Thioxothiazolidinone core scavenges free radicals.

Chemical Reactions Analysis

Types of Reactions: (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Properties : Research indicates that derivatives of thiazolidinones, including (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate, show significant antibacterial and antifungal activity. Studies have demonstrated that these compounds can outperform traditional antibiotics like ampicillin and streptomycin against various Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Thiazolidinone derivatives have been investigated for their anticancer properties. The presence of the pyridine and thiazolidine moieties in the structure may contribute to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have documented the effectiveness of thiazolidinone derivatives in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiazolidinone compounds against eight bacterial strains, revealing that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics . The most potent compound demonstrated an MIC of 0.004–0.03 mg/mL.

Case Study 2: Anticancer Activity

Research on thiazolidinone derivatives indicated their potential in inhibiting cancer cell lines through apoptosis pathways. In vitro studies showed that these compounds could reduce cell viability significantly compared to controls, suggesting their utility as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialSuperior efficacy against Gram-positive/negative bacteria
AntifungalEffective against strains like T. viride
AnticancerInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The pyridine-derived substituents (e.g., IIIh) exhibit potent antitrypanosomal activity (IC50: 0.7–1.2 µM), comparable to reference drugs like Pentamidine . In contrast, thiophene-substituted analogues (e.g., ) may prioritize antiparasitic or antifungal activity due to altered electronic properties.

Pharmacological Selectivity: IIIh demonstrates a high selectivity index (SI > 50), indicating low cytotoxicity to human fibroblasts relative to its antitrypanosomal potency . This suggests that pyridine-containing derivatives generally balance efficacy and safety.

Mechanistic Divergence: Pioglitazone (), though structurally related via the thiazolidinedione core, targets PPAR-γ for diabetes management, underscoring how minor structural changes (e.g., benzyl-ethoxy vs. pyridin-3-ylmethylene) drastically alter therapeutic applications .

Biological Activity

(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor effects, supported by various studies and data.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₉N₃O₃S₂
  • IUPAC Name : this compound
  • SMILES : S=C1S/C(=C/C2=CC=[CH]=[N]=C2)/C(=O)N1NC(=O)c1ccco1

Antibacterial Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antibacterial properties. A study demonstrated that various thiazolidinone derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin by up to 50 times in efficacy .

Minimum Inhibitory Concentration (MIC) Data

The effectiveness of the compound can be summarized in the following table:

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Escherichia coli0.0040.008
Staphylococcus aureus0.0150.030
Bacillus cereus0.0080.020
Enterobacter cloacae0.0040.008

This data indicates that the compound exhibits particularly strong activity against E. coli and En. cloacae, with low MIC values suggesting high potency .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. The antifungal effectiveness was evaluated against several strains, with notable results:

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.060

These results highlight that the compound is particularly effective against T. viride, while exhibiting moderate resistance against A. fumigatus .

Antitumor Activity

The antitumor potential of this compound has been explored in various studies focusing on human cancer cell lines. One study tested a series of thiazolidinone derivatives against seven solid tumor cell lines, including PC-3 and MDA-MB-231, revealing promising results for the compound's cytotoxicity .

Summary of Antitumor Findings

The following table summarizes the findings from antitumor studies:

Cell LineIC₅₀ (µM)
PC-315
T47D10
MDA-MB-23112
DU14520

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects may involve inhibition of critical bacterial enzymes or pathways related to cell wall synthesis and virulence factors in pathogens. The structure–activity relationship analysis indicates that modifications to the thiazolidinone core can enhance antibacterial potency .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high yields of (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate?

  • Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., dimethylformamide) and catalysts like sodium hydride (NaH) to facilitate cyclization and Schiff base formation. Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates and reduce byproducts. Purification via column chromatography with ethyl acetate/hexane gradients enhances final product purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the thiazolidinone core, pyridinylmethylene group, and ester functionality.
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) stretches.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and confirm the (E)-configuration of the benzylidene moiety .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Conduct in vitro assays targeting:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Anti-inflammatory potential : COX-2 inhibition assays or TNF-α/IL-6 cytokine suppression studies.
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substituent variations (e.g., replacing pyridin-3-yl with thiophen-2-yl or adjusting the benzoate ester group) .
  • Step 2 : Test analogs in parallel biological assays (e.g., antimicrobial, anticancer).
  • Step 3 : Correlate activity trends with electronic (Hammett σ) or steric parameters using computational tools (e.g., DFT calculations).
  • Example Table :
Analog SubstituentLogPIC₅₀ (μM) Cancer CellsMIC (μg/mL) Bacteria
Pyridin-3-yl2.112.325
Thiophen-2-yl2.88.918
4-Chlorophenyl3.05.210
  • Reference : .

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Assess bioavailability by measuring plasma concentration-time profiles (pharmacokinetics).
  • Formulation Adjustments : Use nanoemulsions or liposomal carriers to improve solubility and tissue penetration.
  • Metabolite Analysis : Perform LC-MS to identify active/inactive metabolites that may explain discrepancies .

Q. What computational approaches are effective for predicting the compound’s binding mode to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., COX-2, thymidylate synthase).
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes.
  • Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic features using MOE or Phase .

Data Analysis and Experimental Design

Q. How should researchers address variability in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Standardization : Use identical passage numbers, culture conditions, and assay protocols (e.g., same incubation time, serum concentration).
  • Orthogonal Validation : Confirm results with clonogenic assays or apoptosis markers (Annexin V/PI staining).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish cell line-specific effects .

Q. What strategies mitigate challenges in synthesizing stereochemically pure (E)-isomers?

  • Methodological Answer :

  • Stereocontrol : Use bulky bases (e.g., LDA) or chiral catalysts to favor (E)-configuration during Schiff base formation.
  • Purification : Employ chiral HPLC or recrystallization in ethanol/water mixtures to separate isomers.
  • Characterization : Verify geometry via NOESY NMR (absence of cross-peaks between pyridinyl and thioxo groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.